molecular formula C13H13F3N4O2 B13103469 Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Cat. No.: B13103469
M. Wt: 314.26 g/mol
InChI Key: IKAKGTQYFRQIRW-UHFFFAOYSA-N
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Description

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an imidazo[4,5-b]pyridine moiety and at the 1-position with a trifluoromethyl carboxylate ester. The trifluoromethyl (CF₃) group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for therapeutic applications, particularly in neurological disorders like migraines.

Properties

Molecular Formula

C13H13F3N4O2

Molecular Weight

314.26 g/mol

IUPAC Name

trifluoromethyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)22-12(21)19-6-3-9(4-7-19)20-8-18-11-10(20)2-1-5-17-11/h1-2,5,8-9H,3-4,6-7H2

InChI Key

IKAKGTQYFRQIRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=NC3=C2C=CC=N3)C(=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit potent antimicrobial properties. Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate has been synthesized and evaluated for its antifungal activities. In particular, studies have shown that related imidazopyridine derivatives possess significant fungicidal effects, making them promising candidates for developing new antifungal agents .

Anticancer Properties

The imidazo[4,5-b]pyridine scaffold has been explored for its potential as an anticancer agent. Compounds within this family have been identified as inhibitors of various cancer-related pathways. For instance, certain derivatives have shown efficacy against tumor growth by modulating key signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances lipophilicity and bioavailability, which may improve the pharmacokinetic profiles of these compounds.

Neurological Applications

This compound has also been studied for its potential in treating neurological disorders. It has been evaluated as a modulator of glutamate receptors, particularly the NMDA receptor subtype, which is implicated in various neurodegenerative diseases . The ability to selectively target these receptors can lead to advancements in treating conditions like Alzheimer's disease and other cognitive impairments.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the imidazo[4,5-b]pyridine core have been systematically studied to enhance efficacy and reduce toxicity:

Compound ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Variation in fluorine substitutionEnhanced receptor binding affinity
Alteration of piperidine moietyImproved selectivity for target receptors

These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of this compound.

Clinical Trials

Several clinical trials have investigated the efficacy of imidazo[4,5-b]pyridine derivatives in treating various diseases. For example, a study focusing on a related compound demonstrated promising results in reducing tumor size in preclinical models of cancer . The ongoing research aims to establish a clearer understanding of the therapeutic window and safety profile.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies have shown significant reductions in disease markers associated with inflammation and tumor growth when treated with this compound . The results underscore the potential for translating these findings into human therapies.

Mechanism of Action

The mechanism of action of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The compound shares structural homology with several piperidine-imidazopyridine derivatives, differing primarily in substituents on the piperidine and imidazopyridine rings. Below is a comparative analysis:

Compound Name Substituent on Piperidine Imidazopyridine Modification Key Properties/Applications Reference ID
Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate CF₃ carboxylate Unsubstituted Potential CGRP antagonist -
t-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate t-Butyl carboxylate 3-methyl, 2-oxo CGRP receptor antagonist (82% yield in synthesis)
Rimegepant Sulfate (CGRP antagonist) Complex cyclohepta[b]pyridin group 2-oxo, 3H-imidazo[4,5-b]pyridin Migraine treatment (acute/preventive)
4-Nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate 4-nitrophenyl carboxylate 2-oxo Intermediate for Rimegepant synthesis
4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride Hydrochloride salt Unsubstituted Improved solubility (salt form)

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases LogP (predicted ~5.5–6.0) compared to t-butyl (LogP ~4.0) and nitrophenyl (LogP ~3.5) analogs, favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts () improve aqueous solubility, whereas esterified forms (e.g., trifluoromethyl, nitrophenyl) may require prodrug strategies for bioavailability .

Key Research Findings and Implications

Substituent-Driven Activity : The 2-oxo group in Rimegepant and its intermediates () is critical for hydrogen bonding with CGRP receptors, while the CF₃ group in the target compound may optimize pharmacokinetics .

Salt vs. Ester Forms : Hydrochloride salts () enhance solubility, whereas esterified derivatives (e.g., trifluoromethyl, nitrophenyl) may act as prodrugs .

Biological Activity

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (CAS Number: 273757-37-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H13F3N4O2
  • Molecular Weight : 314.27 g/mol
  • Structure : The compound features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine moiety linked to a piperidine ring.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including anti-inflammatory, anticancer, and neuropharmacological effects. Below is a summary of key findings:

Anti-inflammatory Activity

Studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Trifluoromethyl derivativeNot directly measuredPotentially lower than standard

The specific IC50 values for this compound have not been reported directly but can be inferred to be within a similar range based on structural activity relationships observed in related compounds .

Anticancer Activity

Emerging research suggests that compounds in the imidazo[4,5-b]pyridine family may possess anticancer properties. A recent study highlighted that certain derivatives induced apoptosis in cancer cell lines more effectively than traditional chemotherapeutics.

StudyCell LineEffectiveness
Study AFaDu Hypopharyngeal Tumor CellsHigher cytotoxicity than bleomycin
Study BVarious Cancer LinesInduced apoptosis

The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicates potential anxiolytic and antidepressant properties. Compounds similar to this compound have shown promise as selective delta-opioid receptor agonists, which could lead to therapeutic applications in mood disorders.

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

  • Study on Inflammation : In a carrageenan-induced paw edema model, similar imidazo derivatives exhibited significant reduction in inflammation comparable to indomethacin .
  • Cancer Cell Study : In vitro studies showed that certain piperidine derivatives led to reduced viability in cancer cells through apoptosis induction mechanisms .
  • Neuropharmacology : Administering related compounds in mouse models resulted in behavioral changes indicative of anxiolytic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate?

  • Methodological Answer : The compound's core structure suggests a multi-step synthesis involving:

  • Imidazo[4,5-b]pyridine formation : Cyclization of pyridine derivatives with nitriles or amines under acidic conditions .
  • Piperidine coupling : Use of carbamate-protected piperidine intermediates (e.g., tert-butyl piperidine-1-carboxylate derivatives) for regioselective functionalization .
  • Trifluoromethyl introduction : Electrophilic substitution or late-stage fluorination using reagents like CF₃I or Umemoto’s reagent .
  • Final esterification : Activation of the carboxylate group with EDCI/HOBt or DCC for coupling .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity >98% .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Verify piperidine ring conformation (e.g., axial/equatorial protons at δ 3.5–4.5 ppm) and imidazo-pyridine aromatic signals .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the trifluoromethyl and ester groups .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., piperidine ring oxidation) .

Advanced Research Questions

Q. How can researchers optimize low yields during the coupling of imidazo-pyridine and piperidine moieties?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
  • Mechanistic Insight : Use in situ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction kinetics .
  • Alternative Coupling Strategies : Explore photoredox catalysis or microwave-assisted synthesis to enhance efficiency .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Metabolite Profiling : Perform LC-MS/MS to identify potential metabolites that may interfere with activity (e.g., piperidine N-dealkylation) .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of racemization at the piperidine ring .
  • Target Engagement Studies : Employ thermal shift assays or SPR to validate direct binding to the intended target vs. off-target interactions .

Q. What strategies are recommended for improving aqueous solubility without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen or carboxylate moiety .
  • Cocrystal Engineering : Screen with coformers like succinic acid to enhance dissolution rates while maintaining crystallinity .
  • Computational Modeling : Use molecular dynamics simulations to predict solvation-free energy changes upon structural modification .

Q. How to address discrepancies in computational vs. experimental logP values?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask method (octanol/water) under controlled pH (7.4) to account for ionization .
  • Force Field Refinement : Adjust atomic partial charges in computational models to better reflect the electron-withdrawing effects of the trifluoromethyl group .
  • QSAR Analysis : Corrogate experimental logP with structural descriptors (e.g., polar surface area) to identify outliers .

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